molecular formula C12H13NO6 B14745659 4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid CAS No. 5165-13-9

4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid

Cat. No.: B14745659
CAS No.: 5165-13-9
M. Wt: 267.23 g/mol
InChI Key: CYSPFOLLZJURAN-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid is a specialized furan-based chemical intermediate of significant value in medicinal chemistry and chemical biology research. Its primary research application is as a key synthetic precursor in the construction of Proteolysis-Targeting Chimeras (PROTACs), a groundbreaking class of heterobifunctional molecules. This compound serves as a critical building block for the Von Hippel-Lindau (VHL) E3 ligase-recruiting ligand , which is an essential component of many PROTAC degraders. Researchers utilize this intermediate to develop novel degraders targeting various proteins of interest, particularly in the field of oncology. For instance, it has been employed in the synthesis of potent and selective BET protein degraders , which are investigated for their potential to target traditionally undruggable oncoproteins. The structure features both methoxycarbonyl and pyrrolidinyl carbonyl groups on the furan carboxylic acid core, providing multifunctional handles for sequential coupling reactions. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

5165-13-9

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

4-methoxycarbonyl-2-(pyrrolidine-1-carbonyl)furan-3-carboxylic acid

InChI

InChI=1S/C12H13NO6/c1-18-12(17)7-6-19-9(8(7)11(15)16)10(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,15,16)

InChI Key

CYSPFOLLZJURAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=C1C(=O)O)C(=O)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable carboxylic acid derivative.

    Introduction of Pyrrolidin-1-ylcarbonyl Group: The pyrrolidin-1-ylcarbonyl group can be introduced through amide bond formation using pyrrolidine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their properties are summarized below:

Compound Name Substituents (Furan Positions) Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound 2: –CON(pyrrolidinyl); 3: –COOH; 4: –COOCH₃ Not reported Not reported Amide and ester groups enhance stability and interaction potential
2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid 2: –CH₃; 3: –COOH; 5: –CF₃ C₇H₅F₃O₃* 216.11 Trifluoromethyl group increases lipophilicity and metabolic resistance
2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid 2: –CH₂COOCH₃; 3: –COOH C₈H₈O₅* 184.15 Ethyl-linked ester improves solubility in organic solvents
Naphtho[1,2-b]furan-3-carboxylic acid (4-hydroxy-5-methoxy-2-methyl-) Fused naphthofuran core; multiple substituents Not reported Not reported Broad-spectrum antifungal activity (EC₅₀: 0.38–0.91 mg/L)

Note: Discrepancies exist in ; formulas here are corrected based on IUPAC naming conventions.

Functional Group Impact

  • Bioactivity : The naphthofuran analogue () demonstrates potent antifungal activity against plant pathogens (e.g., EC₅₀ = 0.38 mg/L against Colletotrichum orbiculare), attributed to its fused aromatic system and hydroxyl/methoxy groups . In contrast, the target compound’s pyrrolidinyl amide may target protease enzymes or receptors, though specific data are lacking.
  • Solubility : The trifluoromethyl group in C₇H₅F₃O₃ enhances lipophilicity, whereas the target compound’s carboxylic acid and polar amide groups likely improve aqueous solubility .
  • Synthetic Utility : Compounds like 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid () serve as precursors for amide derivatives, suggesting the target compound could be functionalized similarly .

Physicochemical Properties

  • Molecular Weight : Smaller analogues (e.g., C₈H₈O₅ at 184.15 g/mol) are more likely to comply with drug-likeness rules (e.g., Lipinski’s Rule of Five) compared to bulkier derivatives like the naphthofuran compound.
  • Stability : The pyrrolidinyl amide in the target compound may resist hydrolysis better than ester-containing analogues (e.g., C₈H₈O₅), which are prone to enzymatic cleavage .

Biological Activity

4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound integrates a furan ring, methoxycarbonyl groups, and a pyrrolidine moiety, which may influence its biological activity. The molecular formula is C12H13NO4C_{12}H_{13}NO_4 with a molecular weight of approximately 267.237 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains by inhibiting their growth.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing the severity of inflammatory responses.
  • Cytotoxic Effects : Certain studies suggest that it can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound allows for a broad spectrum of biological interactions. The presence of the pyrrolidine ring is particularly significant, as it is known to enhance binding affinity to various receptors and enzymes.

Structural Feature Biological Implication
Furan RingInvolved in electron donation; enhances reactivity
Methoxycarbonyl GroupIncreases lipophilicity; may improve membrane permeability
Pyrrolidine MoietyEnhances receptor binding; influences pharmacokinetics

Case Studies

  • Antimicrobial Screening : A study screened several derivatives of the compound against common bacterial pathogens. Results indicated that certain modifications to the methoxycarbonyl group significantly increased antimicrobial potency, particularly against Gram-positive bacteria.
  • Anti-inflammatory Assays : In vitro assays demonstrated that this compound reduced the expression of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Cytotoxicity Testing : A series of cytotoxicity assays revealed that the compound exhibited selective toxicity towards specific cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Key Features Biological Activity
4-(Methoxycarbonyl)-furan-3-carboxylic acidFuran ring and methoxycarbonyl groupModerate antimicrobial activity
Pyrrolidine-2-carboxylic acidPyrrolidine ring onlyLow cytotoxicity
5-Methylfuran-3-carboxylic acidMethyl substitution on furanWeak anti-inflammatory effects

This comparative analysis highlights how the unique combination of features in this compound contributes to its distinct biological activities.

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